MRX343

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

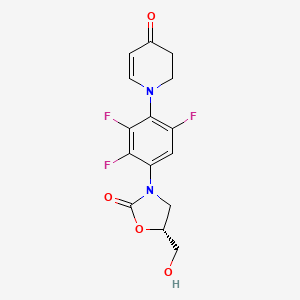

Formule moléculaire |

C15H13F3N2O4 |

|---|---|

Poids moléculaire |

342.27 g/mol |

Nom IUPAC |

(5R)-5-(hydroxymethyl)-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C15H13F3N2O4/c16-10-5-11(20-6-9(7-21)24-15(20)23)12(17)13(18)14(10)19-3-1-8(22)2-4-19/h1,3,5,9,21H,2,4,6-7H2/t9-/m1/s1 |

Clé InChI |

PQYCYMNPZGRPTE-SECBINFHSA-N |

SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CO)F |

SMILES isomérique |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CO)F |

SMILES canonique |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CO)F |

Origine du produit |

United States |

Foundational & Exploratory

MRX343 chemical structure and properties

An In-depth Technical Guide on the Core Chemical Structure and Properties of MRX34

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and properties of MRX34, a pioneering therapeutic agent that reached clinical investigation. It is important to note a clarification in nomenclature: the entity that underwent significant clinical investigation as a microRNA-based cancer therapy is MRX34 , a liposomal formulation of a miR-34a mimic. The term "MRX343" appears in some contexts as a metabolite of the antibiotic MRX-I (Contezolid) and is distinct from the cancer therapeutic MRX34. This guide will focus on MRX34, the miR-34a mimic, due to its relevance to cancer research and drug development. A brief clarification on other similarly named compounds is provided at the end of this document.

Introduction to MRX34

MRX34 was a first-in-class microRNA (miRNA) therapeutic designed as a tumor suppressor mimic. It consisted of a synthetic, double-stranded RNA oligonucleotide that mimics the endogenous tumor suppressor miR-34a, encapsulated within a liposomal delivery vehicle. The rationale behind MRX34 was to restore the lost function of miR-34a in cancer cells, thereby inhibiting tumor growth and proliferation.

Chemical Structure and Composition

The "chemical structure" of MRX34 is multifaceted, comprising the nucleic acid mimic of miR-34a and the components of its lipid nanoparticle (liposomal) delivery system.

The miR-34a Mimic

The active component of MRX34 is a synthetic RNA duplex that mimics the structure and function of mature, endogenous miR-34a.

-

Structure : The mimic is a double-stranded RNA molecule. One strand, the "guide strand," has a sequence identical to the mature hsa-miR-34a-5p. The other strand, the "passenger strand," is complementary to the guide strand. These mimics are chemically synthesized to ensure purity and consistency.

-

Sequence : The sequence of the guide strand (hsa-miR-34a-5p) is: UGGCAGUGUCUUAGCUGGUUGU. The passenger strand has a complementary sequence.

-

Chemical Modifications : To enhance stability and reduce immunogenicity, miRNA mimics like the one used in MRX34 may incorporate chemical modifications. While the precise modifications for the MRX34 mimic are proprietary, common modifications for therapeutic oligonucleotides include changes to the sugar-phosphate backbone (e.g., 2'-O-methyl, 2'-fluoro) or the nucleobases themselves. These modifications are designed to protect the RNA from degradation by nucleases in the bloodstream and within cells.

Liposomal Formulation

The miR-34a mimic is encapsulated within a lipid nanoparticle (LNP), often referred to as a liposome. This delivery system is crucial for protecting the RNA mimic from degradation, facilitating its delivery into tumor cells, and reducing off-target effects. The precise composition of the MRX34 liposome is proprietary but is generally composed of a mixture of lipids:

-

Cationic or Ionizable Lipids : These positively charged lipids are essential for complexing with the negatively charged RNA mimic.

-

Helper Lipids : Phospholipids such as dioleoylphosphatidylethanolamine (DOPE) or distearoylphosphatidylcholine (DSPC) provide structural integrity to the liposome.

-

Cholesterol : Incorporated to stabilize the lipid bilayer and regulate its fluidity.

-

PEGylated Lipids : Polyethylene glycol (PEG)-conjugated lipids are included on the surface of the liposome to increase its circulation half-life by reducing clearance by the reticuloendothelial system.

Physicochemical Properties

The properties of MRX34 are a composite of its RNA and lipid components.

| Property | Description |

| Formulation | Liposomal suspension for intravenous administration. |

| Appearance | A translucent or opalescent liquid. |

| Size of Nanoparticles | Typically in the range of 80-120 nm in diameter, which is optimal for exploiting the enhanced permeability and retention (EPR) effect in tumors. |

| Encapsulation Efficiency | A high percentage of the miR-34a mimic is encapsulated within the liposomes to ensure effective delivery. |

| Stability | The liposomal formulation protects the RNA mimic from enzymatic degradation, leading to an increased plasma half-life compared to naked RNA. |

Mechanism of Action

The mechanism of action of MRX34 involves the delivery of the miR-34a mimic to cancer cells, where it can exert its tumor-suppressive functions.

Experimental Protocols

In Vitro Transfection of miR-34a Mimics

Objective : To assess the biological activity of the miR-34a mimic in cultured cancer cells.

Methodology :

-

Cancer cell lines (e.g., A549 lung cancer cells) are seeded in 24-well plates.

-

After 24 hours, the cells are transfected with the miR-34a mimic or a negative control mimic using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

-

The mimics are typically used at a final concentration of 10-50 nM.

-

Cells are incubated for 24-48 hours post-transfection.

-

Endpoints are assessed, such as target gene expression (by qRT-PCR or Western blot) or cell viability (e.g., MTT assay).

In Vivo Efficacy Studies in Xenograft Models

Objective : To evaluate the anti-tumor efficacy of MRX34 in a living organism.

Methodology :

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

MRX34 is administered intravenously, typically via tail vein injection, at a specified dose and schedule (e.g., twice weekly).

-

The control group receives a vehicle control (e.g., saline or empty liposomes).

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., measurement of miR-34a levels and target gene expression).

Clinical Trial and Discontinuation

MRX34 entered a Phase 1 clinical trial (NCT01829971) for patients with advanced solid tumors. The study demonstrated that MRX34 could be delivered to tumors and modulate target gene expression. However, the trial was halted due to serious immune-related adverse events.

Clarification of "MRX" Nomenclature

To avoid confusion, it is important to distinguish MRX34 from other compounds with similar names:

-

MRX-I (Contezolid) : An oxazolidinone antibiotic. Its metabolite is sometimes referred to as this compound. This is a small molecule for treating bacterial infections and is unrelated to the cancer therapeutic MRX34.

-

MRX-2843 : A small molecule inhibitor of the MERTK and FLT3 tyrosine kinases, investigated as a potential treatment for acute myeloid leukemia. This is also distinct from the miRNA therapeutic MRX34.

This guide has focused on MRX34, the liposomal miR-34a mimic, which is the entity of greatest interest to cancer researchers in this context. The challenges encountered during its clinical development have provided valuable lessons for the field of RNA therapeutics.

An In-depth Technical Guide to the Metabolism of MRX-I and the Role of its Metabolite, MRX343

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query suggested an investigation into the role of MRX343 in MRX-I metabolism. However, current scientific literature indicates that this compound is a metabolite of MRX-I (contezolid), an antibacterial agent. This guide will therefore focus on the metabolism of MRX-I, which includes the formation of this compound, to accurately reflect the established biochemical relationship.

Introduction

MRX-I, also known as contezolid, is a novel oxazolidinone antibiotic developed for the treatment of serious Gram-positive infections. A thorough understanding of its metabolic fate is crucial for its clinical development and for anticipating potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolism of MRX-I, with a focus on its primary metabolic pathways, the enzymes involved, and its various metabolites, including this compound.

Primary Metabolic Pathway of MRX-I

The principal metabolic transformation of MRX-I in humans involves the oxidative ring opening of its 2,3-dihydropyridin-4-one (DHPO) ring structure.[1][2][3][4] This process is notably catalyzed by a series of non-cytochrome P450 (non-P450) enzymes.[1][2] The primary enzymes implicated in this pathway are flavin-containing monooxygenase 5 (FMO5), short-chain dehydrogenase/reductase, aldehyde ketone reductase, and aldehyde dehydrogenase (ALDH).[1][2][5]

The proposed mechanism for the opening of the DHPO ring begins with a Baeyer-Villiger oxidation mediated by FMO5, which forms an enol lactone.[1][2] This is followed by hydrolysis to an enol, which then undergoes enol-aldehyde tautomerism to yield an aldehyde intermediate. This aldehyde is then either reduced to the hydroxyethyl amino propionic acid metabolite, MRX445-1, or oxidized to the carboxymethyl amino propionic acid metabolite, MRX459.[1][2][5] These two metabolites are the most abundant in human plasma and urine.[1][2]

Quantitative Data on MRX-I Metabolism

Following a single oral administration of radiolabeled MRX-I, a significant portion of the dose is recovered as metabolites in the urine and feces. The quantitative distribution of MRX-I and its major metabolites is summarized in the table below.

| Compound | Description | Recovery in Urine (% of dose) | Recovery in Feces (% of dose) | Plasma Exposure (% of total radioactivity) |

| MRX-I (contezolid) | Unchanged parent drug | 2.45 | 0.365 | 68.0 |

| MRX445-1 | Major metabolite (hydroxyethyl amino propionic acid) | ~48 | 19.5 | |

| MRX459 | Major metabolite (carboxymethyl amino propionic acid) | ~15 | 4.84 | |

| This compound | Minor metabolite (oxidative deamination product) | <3 | Not specified | |

| Other Minor Metabolites | Includes products of reductive isoxazole ring opening, DHPO ring oxidation, sulfation, and glucuronidation | <3 each | Not specified |

Data compiled from human mass balance studies.[3][4]

The Role of this compound in MRX-I Metabolism

This compound is identified as a minor metabolite of MRX-I, formed through a pathway of oxidative deamination.[4] The recovery of this compound accounts for less than 3% of the administered dose of MRX-I.[4] As a product of MRX-I metabolism, this compound does not play a role in the metabolism of its parent compound, MRX-I. Instead, its formation is a consequence of the biotransformation of MRX-I in the body.

Signaling Pathways and Experimental Workflows

The metabolic pathway of MRX-I and a general workflow for studying its in vitro metabolism are depicted in the diagrams below.

Caption: Metabolic pathway of MRX-I.

Caption: In vitro metabolism workflow.

Experimental Protocols

The following provides a generalized protocol for the in vitro study of MRX-I metabolism, based on common practices in drug metabolism research.[6][7][8]

Objective: To identify the metabolites of MRX-I formed by in vitro systems such as human liver microsomes or S9 fractions.

Materials:

-

MRX-I

-

Human liver microsomes or S9 fraction

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

UDP-glucuronic acid (UDPGA) for glucuronidation studies

-

Phosphosulfate (PAPS) for sulfation studies

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol for quenching the reaction

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of MRX-I in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes or S9 fraction, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of the Metabolic Reaction:

-

Add the MRX-I stock solution to the pre-incubated mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction by adding a cold quenching solvent, such as acetonitrile or methanol. This will precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to separate and detect the parent drug (MRX-I) and its metabolites.

-

Metabolite identification is typically achieved by comparing the mass spectra and retention times with those of reference standards, if available, or by interpreting the fragmentation patterns.

-

Control Experiments:

-

A control incubation without the NADPH regenerating system should be included to assess for non-NADPH dependent metabolism.

-

A control incubation without MRX-I should be included to identify any interfering peaks from the biological matrix.

Conclusion

The metabolism of MRX-I is a complex process primarily driven by non-P450 enzymes, leading to the formation of several metabolites through oxidative ring opening of the DHPO moiety. This compound is a minor metabolite resulting from oxidative deamination and does not actively participate in the metabolic breakdown of MRX-I. The characterization of these metabolic pathways is essential for understanding the pharmacokinetic profile of MRX-I and for ensuring its safe and effective use in a clinical setting. The low involvement of cytochrome P450 enzymes in its metabolism suggests a reduced potential for clinically significant drug-drug interactions with P450 inhibitors or inducers.[1]

References

- 1. Metabolism of MRX-I, a novel antibacterial oxazolidinone, in humans: the oxidative ring opening of 2,3-Dihydropyridin-4-one catalyzed by non-P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]

- 8. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of MRX343 for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of MRX343, a liposomal formulation of a microRNA-34a (miR-34a) mimic, intended for research purposes. This compound was the first microRNA-based therapeutic to enter human clinical trials and represents a significant advancement in gene therapy for cancer. This document outlines the core components of this compound, representative methodologies for its laboratory-scale synthesis and purification, and critical quality control parameters.

Introduction to this compound

This compound is a nanoliposomal formulation designed to deliver a synthetic, double-stranded miR-34a mimic to cancer cells. The naturally occurring miR-34a is a tumor suppressor that is often downregulated in various cancers.[1] By introducing a miR-34a mimic, this compound aims to restore this tumor-suppressive function. The liposomal delivery system is crucial for protecting the RNA mimic from degradation in the bloodstream, improving its pharmacokinetic profile, and facilitating its uptake by tumor cells.[2][3]

The active component of this compound, the miR-34a mimic, post-transcriptionally downregulates the expression of a multitude of oncogenes involved in key cancer pathways, including cell cycle progression, proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[4][5] Clinical studies have shown that this compound can modulate the expression of miR-34a target genes and has demonstrated some anti-tumor activity in patients with advanced solid tumors.[1]

Core Components and Formulation

While the precise, proprietary lipid composition of the clinical-grade this compound is not publicly disclosed, a typical liposomal siRNA formulation for in vivo delivery consists of the following key components:

| Component | Function | Representative Lipids |

| Cationic Lipid | Facilitates encapsulation of the negatively charged miR-34a mimic and promotes endosomal escape within the target cell. | DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DODMA (1,2-dioleyl-3-dimethylammonium-propane) |

| Helper Lipid | Stabilizes the lipid bilayer and enhances fusogenicity, aiding in the delivery of the payload into the cytoplasm. | DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) |

| Cholesterol | Modulates membrane fluidity and stability, reducing the premature release of the encapsulated RNA. | Cholesterol |

| PEGylated Lipid | Creates a hydrophilic layer on the liposome surface, providing "stealth" characteristics that reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. | DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) |

| Active Pharmaceutical Ingredient (API) | The synthetic, double-stranded miR-34a mimic. | Custom synthesized, often with chemical modifications to enhance stability. |

Synthesis of this compound: A Representative Protocol

The following protocol describes a common method for the laboratory-scale synthesis of liposomal siRNA, such as this compound, using the ethanol dilution method followed by extrusion.

Materials and Reagents

-

Synthetic miR-34a mimic

-

Cationic lipid (e.g., DOTAP)

-

Helper lipid (e.g., DOPE)

-

Cholesterol

-

PEGylated lipid (e.g., DSPE-PEG2000)

-

Ethanol, anhydrous

-

Nuclease-free water

-

Nuclease-free citrate buffer (pH 4.0)

-

Nuclease-free phosphate-buffered saline (PBS, pH 7.4)

Experimental Protocol

-

Lipid Mixture Preparation:

-

Dissolve the cationic lipid, helper lipid, cholesterol, and PEGylated lipid in anhydrous ethanol at a specific molar ratio. The total lipid concentration in the ethanolic solution is typically in the range of 10-50 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution and a homogenous mixture.

-

-

RNA Solubilization:

-

Dissolve the lyophilized miR-34a mimic in a nuclease-free citrate buffer (pH 4.0) to a desired concentration. The acidic pH helps to neutralize the negative charge of the RNA, facilitating its interaction with the cationic lipids.

-

-

Liposome Formation (Ethanol Dilution):

-

Rapidly inject the ethanolic lipid solution into the aqueous miR-34a mimic solution with vigorous stirring. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, encapsulating the RNA. The final ethanol concentration should be maintained at a level that supports liposome formation, typically between 10% and 30%.

-

-

Size Reduction and Homogenization (Extrusion):

-

The resulting liposome suspension is then extruded through polycarbonate membranes with defined pore sizes (e.g., sequentially through 200 nm and 100 nm pores) using a lipid extruder. This process reduces the size of the liposomes and creates a more homogenous size distribution.

-

Purification of this compound

Purification is a critical step to remove unencapsulated miR-34a mimic, residual ethanol, and to exchange the external buffer. Tangential flow filtration (TFF) is a scalable and efficient method for this purpose.

Experimental Protocol

-

TFF System Setup:

-

Assemble a TFF system with a hollow fiber or cassette membrane with an appropriate molecular weight cut-off (e.g., 100-300 kDa) that retains the liposomes while allowing smaller molecules to pass through.

-

Sanitize and equilibrate the system with nuclease-free PBS (pH 7.4).

-

-

Diafiltration:

-

The crude liposome suspension is circulated through the TFF system.

-

Nuclease-free PBS is continuously added to the retentate at the same rate as the filtrate is removed. This process washes away the unencapsulated RNA and ethanol and exchanges the external buffer to the desired formulation buffer (PBS).

-

-

Concentration:

-

After sufficient diafiltration volumes (typically 5-10), the addition of fresh buffer is stopped, and the liposome suspension is concentrated to the desired final lipid concentration by continuing to remove the filtrate.

-

-

Sterile Filtration:

-

The purified and concentrated liposomal suspension is then passed through a 0.22 µm sterilizing-grade filter into a sterile container.

-

Quality Control and Characterization

A comprehensive set of analytical tests is required to ensure the quality, consistency, and stability of the final this compound product for research use.

| Parameter | Method | Typical Specification |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 120 nm, PDI < 0.2 |

| Zeta Potential | Laser Doppler Electrophoresis | Slightly positive or neutral |

| Encapsulation Efficiency | Ribogreen assay or HPLC after liposome disruption | > 90% |

| Total Lipid Concentration | HPLC-CAD or other suitable lipid quantification assay | As per target concentration |

| miR-34a Mimic Concentration | UV-Vis Spectroscopy or HPLC | As per target concentration |

| Purity (Free vs. Encapsulated RNA) | Anion-exchange chromatography or gel electrophoresis | < 10% free RNA |

| pH and Osmolality | pH meter and Osmometer | pH 7.0 - 7.5, 280-320 mOsm/kg |

| Sterility | USP <71> Sterility Tests | Sterile |

| Endotoxin | Limulus Amebocyte Lysate (LAL) Test | < 0.5 EU/mL |

Signaling Pathways and Experimental Workflows

miR-34a Signaling Pathway in Cancer

The miR-34a mimic delivered by this compound acts as a tumor suppressor by targeting a wide range of oncogenes. The diagram below illustrates the central role of miR-34a in key cancer-related signaling pathways.

Caption: The miR-34a signaling network in cancer.

Experimental Workflow for this compound Synthesis and Purification

The following diagram outlines the key steps in the manufacturing and quality control process for producing research-grade this compound.

Caption: Workflow for this compound synthesis and purification.

Conclusion

This guide provides a foundational understanding of the synthesis and purification of this compound for research applications. The methodologies described are representative of current practices for the production of liposomal RNA therapeutics. For researchers embarking on the development of similar nanoparticle systems, careful optimization of the lipid composition, manufacturing process parameters, and analytical characterization methods is essential to ensure a consistent and high-quality product for preclinical evaluation. While the clinical development of this compound was halted, the principles behind its design and the knowledge gained from its study continue to inform the development of next-generation RNA-based medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. The Tumor-Suppressive and Potential Therapeutic Functions of miR-34a in Epithelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LIPOSOMAL SIRNA NANOCARRIERS FOR CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifunctional Roles of miR-34a in Cancer: A Review with the Emphasis on Head and Neck Squamous Cell Carcinoma and Thyroid Cancer with Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic [frontiersin.org]

A Technical Guide to the Discovery and Development of MRX343: A First-in-Class microRNA Therapeutic

Introduction

MRX343 was a pioneering, first-in-class investigational microRNA (miRNA) therapeutic designed to mimic the tumor-suppressing function of microRNA-34a (miR-34a). Developed by Mirna Therapeutics, this compound consisted of a synthetic, double-stranded miR-34a mimic encapsulated within a liposomal nanoparticle delivery system, termed a "lipomir." This formulation was engineered to protect the fragile miRNA from degradation in the bloodstream and facilitate its delivery to tumor cells. While the clinical development of this compound was ultimately halted, its journey from discovery to a Phase I clinical trial provided invaluable insights into the potential and challenges of miRNA-based cancer therapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical evaluation of this compound, with a focus on the experimental methodologies and data that defined its development.

The Discovery of miR-34a as a Tumor Suppressor

The foundation for this compound was laid with the discovery of miR-34a as a critical tumor suppressor microRNA. Early research identified that the expression of miR-34a is frequently lost or significantly reduced in a wide array of human cancers, including lung, liver, and prostate cancers, as well as multiple myeloma. This loss of expression was often linked to the inactivation of the tumor suppressor protein p53, which directly regulates the transcription of the miR-34a gene.

Subsequent studies elucidated the powerful tumor-suppressive functions of miR-34a. It was demonstrated that re-introducing miR-34a into cancer cells could induce apoptosis, cell cycle arrest, and senescence. These effects are mediated by miR-34a's ability to simultaneously downregulate a multitude of oncogenes involved in key cancer-promoting pathways.

Mechanism of Action: miR-34a and its Target Network

The therapeutic rationale for this compound was to restore the diminished levels of miR-34a in tumor cells, thereby reactivating its natural tumor-suppressive functions. Upon delivery to the tumor, the liposomal carrier was designed to be taken up by cancer cells, releasing the miR-34a mimic into the cytoplasm. There, the mimic would be loaded into the RNA-induced silencing complex (RISC) and guide it to bind to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs). This binding leads to the degradation of the target mRNA or the inhibition of its translation, ultimately reducing the levels of the oncoproteins they encode.

The signaling pathways affected by miR-34a are extensive and central to cancer cell proliferation, survival, and metastasis. Key targets include:

-

Cell Cycle Progression: Cyclin-dependent kinase 4 (CDK4), Cyclin-dependent kinase 6 (CDK6), and Cyclin E2 (CCNE2).

-

Apoptosis: B-cell lymphoma 2 (BCL2) and Sirtuin 1 (SIRT1).

-

Metastasis and Invasion: MET proto-oncogene (MET) and CD44.

-

Signaling Pathways: Notch and Wnt signaling pathways.

Below is a diagram illustrating the mechanism of action of this compound and its impact on key cellular pathways.

Caption: Mechanism of action of this compound in a tumor cell.

Preclinical Development and Efficacy

The preclinical evaluation of this compound demonstrated its potential as a broad-spectrum anti-cancer agent. In numerous in vitro and in vivo studies, this compound showed significant activity across a range of cancer types.

Key Preclinical Findings:

| Parameter | Finding | Cancer Model(s) |

| In Vitro Activity | Induced apoptosis and inhibited proliferation | Lung, liver, prostate cancer cell lines |

| In Vivo Efficacy | Significant tumor growth inhibition | Orthotopic mouse models of liver cancer |

| Target Engagement | Reduced expression of known miR-34a targets (e.g., MET, CDK4) | Tumor tissues from treated mice |

| Pharmacokinetics | Liposomal formulation improved half-life and tumor delivery | Mouse models |

Clinical Evaluation: The Phase I Trial

This compound entered a multi-center Phase I clinical trial (NCT01829971) in 2013, enrolling patients with advanced solid tumors, including hepatocellular carcinoma (HCC), as well as hematological malignancies. The primary objectives of the study were to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound. Secondary objectives included assessing the pharmacokinetic profile and anti-tumor activity of the drug.

Summary of Phase I Clinical Trial Data:

| Parameter | Result |

| Number of Patients | 47 |

| Tumor Types | Hepatocellular carcinoma, melanoma, lung cancer, lymphoma, others |

| Dose-Limiting Toxicities | Immune-related adverse events, including cytokine release syndrome |

| Best Response | 1 confirmed partial response (hepatocellular carcinoma) |

| Stable Disease | 8 patients with stable disease for ≥ 4 months |

| Pharmacokinetics | Dose-proportional exposure |

| Biomarker Modulation | Evidence of target engagement in some patient biopsies |

Despite these promising signs of activity, the clinical trial was voluntarily halted in 2016 due to the occurrence of multiple immune-related severe adverse events (SAEs), including several patient deaths. These SAEs were deemed to be an unacceptable risk to patient safety, leading to the discontinuation of the this compound development program.

Experimental Protocols

The following are representative methodologies for key experiments in the development of this compound.

1. microRNA Expression Analysis by qRT-PCR

-

Objective: To quantify the levels of miR-34a in tumor and normal tissues.

-

Protocol:

-

Total RNA is extracted from tissue samples or cells using a TRIzol-based method.

-

The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

A specific amount of total RNA (e.g., 10 ng) is reverse transcribed into cDNA using a TaqMan MicroRNA Reverse Transcription Kit with a stem-loop primer specific for miR-34a.

-

Quantitative real-time PCR (qRT-PCR) is performed using a TaqMan MicroRNA Assay for miR-34a and a universal PCR master mix.

-

The expression of miR-34a is normalized to a small nuclear RNA endogenous control (e.g., RNU6B).

-

The relative expression is calculated using the 2-ΔΔCt method.

-

2. In Vivo Efficacy Studies in Mouse Models

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Protocol:

-

Immunocompromised mice (e.g., NOD/SCID) are injected with human cancer cells (e.g., hepatocellular carcinoma cells) to establish tumors.

-

Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment and control groups.

-

The treatment group receives intravenous injections of this compound at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).

-

The control group receives a vehicle control (e.g., saline or empty liposomes).

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker assessment).

-

3. Pharmacokinetic Analysis

-

Objective: To determine the distribution, metabolism, and excretion of this compound.

-

Protocol:

-

Mice are administered a single intravenous dose of this compound.

-

Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr).

-

Plasma is isolated from the blood samples.

-

The concentration of the miR-34a mimic in the plasma is quantified using a sensitive method such as qRT-PCR or a hybridization-based assay.

-

Pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd), are calculated using appropriate software (e.g., WinNonlin).

-

Below is a diagram illustrating a typical experimental workflow for preclinical evaluation.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound represented a landmark achievement in the field of RNA therapeutics, demonstrating that it is feasible to systemically deliver a miRNA mimic to tumors and achieve clinically meaningful biological activity. The preclinical data strongly supported its mechanism of action and anti-tumor efficacy. However, the unexpected and severe immune-related toxicities observed in the Phase I trial underscored the challenges of translating this novel therapeutic modality to the clinic. The lessons learned from the development of this compound continue to inform the design and development of next-generation miRNA therapeutics, with a renewed focus on optimizing delivery systems and mitigating off-target and immune-related effects.

An In-depth Technical Guide on the Endogenous Function of miR-34a, the Molecular Target of the Drug Candidate MRX343

Disclaimer: The topic "endogenous function of MRX343" appears to be based on a misunderstanding. This compound was a drug candidate, specifically a liposomal formulation of a synthetic mimic of microRNA-34a (miR-34a). It is not an endogenous molecule with a natural function in biological systems. This guide will, therefore, focus on the endogenous functions of miR-34a , the crucial tumor-suppressing microRNA that this compound was designed to replicate.

Introduction to miR-34a

MicroRNA-34a (miR-34a) is a small, non-coding RNA molecule that plays a pivotal role in regulating gene expression at the post-transcriptional level.[1] As a key component of the p53 tumor suppressor network, miR-34a is a master regulator of numerous cellular processes, including cell cycle progression, apoptosis, differentiation, and cellular senescence.[2][3] Its expression is frequently downregulated in a wide array of human cancers, including breast, lung, colon, and pancreatic cancers, which has established it as a potent endogenous tumor suppressor.[1][4] The therapeutic potential of re-introducing miR-34a into cancer cells was the foundational concept for the development of this compound. This guide provides a comprehensive overview of the biogenesis, regulation, and multifaceted functions of endogenous miR-34a.

Core Concepts: Biogenesis and Regulation of miR-34a

The expression and function of miR-34a are tightly controlled at multiple levels, from transcription to the maturation of the final active molecule.

Transcriptional Regulation: The gene for miR-34a is located on human chromosome 1p36.[5] Its transcription is primarily activated by the tumor suppressor protein p53, which binds directly to a consensus site in the MIR34A promoter region in response to cellular stress signals like DNA damage.[2][6] Other transcription factors, such as p63 and p73, can also induce miR-34a expression.[4] Conversely, transcription factors like MYC and STAT3, as well as epigenetic modifications such as DNA methylation of the promoter's CpG island, can repress its expression.[4][5]

Post-Transcriptional Processing: Like other microRNAs, miR-34a undergoes a multi-step biogenesis process.[7]

-

Transcription: The MIR34A gene is transcribed by RNA polymerase II into a long primary transcript called pri-miRNA.[5]

-

Nuclear Cleavage: In the nucleus, the pri-miRNA is cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner DGCR8, to produce a ~70-nucleotide hairpin-shaped precursor, the pre-miRNA.[7]

-

Nuclear Export: The pre-miRNA is exported to the cytoplasm by Exportin-5.

-

Cytoplasmic Cleavage: In the cytoplasm, the pre-miRNA is further processed by another RNase III enzyme, Dicer, which removes the terminal loop to generate a short, double-stranded miRNA duplex.[7]

-

RISC Loading: One strand of this duplex, the mature miR-34a, is loaded into the RNA-Induced Silencing Complex (RISC), which includes an Argonaute (Ago) protein.[7] The mature miR-34a then guides the RISC to its target messenger RNAs (mRNAs), typically by binding to complementary sequences in their 3' untranslated regions (3' UTRs), leading to mRNA degradation or translational repression.[1]

Endogenous Function of miR-34a in Core Signaling Pathways

As a tumor suppressor, miR-34a exerts its function by simultaneously targeting and downregulating a plethora of oncogenes involved in key cancer-related pathways.[8]

MiR-34a is a direct transcriptional target of p53, forming a critical arm of its tumor-suppressive function.[3] Furthermore, miR-34a participates in a positive feedback loop with p53. It directly targets and represses SIRT1 (Sirtuin 1), a protein deacetylase that inactivates p53.[3] By inhibiting SIRT1, miR-34a promotes p53 acetylation and enhances its transcriptional activity, thus amplifying the p53-mediated stress response.[9] This network represents a robust mechanism for inducing apoptosis and cell cycle arrest.

MiR-34a enforces cell cycle arrest, primarily at the G1/S transition, by directly targeting key cell cycle-promoting genes. Validated targets include Cyclin-Dependent Kinases 4 and 6 (CDK4, CDK6), Cyclin E2 (CCNE2), and the transcription factor E2F3.[8] By repressing these factors, miR-34a prevents cells from entering the DNA synthesis (S) phase.

Simultaneously, miR-34a promotes apoptosis by targeting anti-apoptotic proteins, most notably B-cell lymphoma 2 (BCL2).[2] Downregulation of BCL2 shifts the cellular balance towards pro-apoptotic signals, facilitating programmed cell death.

MiR-34a is a potent inhibitor of the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer invasion and metastasis.[2] It achieves this by targeting major EMT-inducing transcription factors such as SNAIL and ZEB1. Additionally, miR-34a represses the receptor tyrosine kinase c-MET, which is a critical driver of cell migration and invasion.[8]

Moreover, miR-34a plays a role in suppressing the cancer stem cell (CSC) phenotype. It directly targets the CSC marker CD44 and key stemness-related signaling pathways like Notch and Wnt.[4][8] By inhibiting these targets, miR-34a can reduce the self-renewal capacity and chemoresistance of CSCs.[10]

Quantitative Data Summary

The tumor-suppressive effects of miR-34a are mediated by its direct interaction with a wide range of mRNA targets. The following tables summarize key validated targets and the functional consequences of miR-34a modulation in various cancer models.

Table 1: Validated Direct Targets of miR-34a and Their Functions

| Target Gene | Function | Cancer Type(s) | Reference(s) |

| Cell Cycle & Proliferation | |||

| CDK4/CDK6 | G1/S phase transition | Multiple Cancers | [8] |

| c-MYC | Transcription factor, proliferation | Multiple Cancers | [8] |

| E2F3 | Transcription factor, G1/S transition | Colon Cancer | [8] |

| Apoptosis | |||

| BCL2 | Anti-apoptotic protein | Multiple Cancers | [2][8] |

| SIRT1 | p53 deacetylase, survival | Multiple Cancers | [3][8] |

| Metastasis & Invasion | |||

| c-MET | Receptor tyrosine kinase, motility | Liver, Lung Cancer | [8] |

| SNAIL | EMT transcription factor | Multiple Cancers | [2] |

| CD44 | Cancer stem cell marker, adhesion | Prostate, Lung Cancer | [8][10] |

| Signaling Pathways | |||

| NOTCH1/2 | Stemness, cell fate | Glioma, Breast Cancer | [4] |

| LEF1 | Wnt signaling transcription factor | Prostate Cancer | [9] |

| AKT3 | PI3K/AKT signaling kinase | Breast Cancer | [11] |

Table 2: Functional Effects of miR-34a Modulation in Cancer Cell Lines

| Cellular Process | Cancer Cell Line | Modulation | Quantitative Effect | Reference(s) |

| Proliferation | HCT116 (Colon) | Overexpression | Significant decrease in cell number | [12] |

| Proliferation | SW480 (Colon) | Overexpression | Significant decrease in cell number | [12] |

| Proliferation | BT-549 (Breast) | Overexpression | Lower proliferative activity (MTT assay) | [11] |

| Apoptosis | HCT116 (Colon) | Overexpression | Increase in apoptotic cells | [12] |

| Apoptosis | SW480 (Colon) | Overexpression | Increase in apoptotic cells | [12] |

| Invasion | HCT116 (Colon) | Overexpression | Significant decrease in invasive cells | [12] |

| Invasion | SW480 (Colon) | Overexpression | Significant decrease in invasive cells | [12] |

| Chemoresistance | G-292 (Osteosarcoma) | Overexpression | 1.66-fold increase in cisplatin resistance | [13] |

| Clonogenicity | Glioma TPCs | Overexpression | Inhibition of clonogenicity | [4] |

Experimental Protocols for the Study of miR-34a

A variety of molecular biology techniques are essential for investigating the expression, targets, and functions of miR-34a.

This is a highly sensitive and specific method for detecting and quantifying mature miR-34a levels from total RNA.[14][15]

Methodology:

-

RNA Isolation: Extract high-quality total RNA, including the small RNA fraction, from cells or tissues of interest.

-

Reverse Transcription (RT): Perform a specific reverse transcription reaction using a stem-loop RT primer that is complementary to the 3' end of the mature miR-34a sequence. This creates a longer cDNA template.[16]

-

Quantitative PCR (qPCR): Use the resulting cDNA as a template for a real-time PCR reaction. The reaction includes a forward primer specific to the miR-34a sequence and a universal reverse primer that binds to the stem-loop primer sequence.[16] A fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green) is used for detection.

-

Data Analysis: Normalize the expression of miR-34a to a stable small non-coding RNA endogenous control (e.g., RNU6B). Calculate the relative expression using the 2-ΔΔCt method.[17][18]

This is the gold-standard method for experimentally validating a direct interaction between a miRNA and its predicted target mRNA.[19][20]

Methodology:

-

Vector Construction: Clone the 3' UTR sequence of the putative target gene downstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector. Create a second, mutant version of this construct where the predicted miR-34a binding site ("seed sequence") is altered or deleted.[21]

-

Co-transfection: Co-transfect a suitable cell line (e.g., HEK293T) with:

-

The wild-type or mutant 3' UTR reporter plasmid.

-

A plasmid expressing a miR-34a mimic or a negative control mimic.

-

A control plasmid expressing a different luciferase (e.g., Renilla) for normalization of transfection efficiency.[19]

-

-

Cell Lysis and Measurement: After 24-48 hours, lyse the cells and measure the activity of both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay system.[19]

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant reduction in luciferase activity only in cells co-transfected with the miR-34a mimic and the wild-type 3' UTR construct (but not the mutant) confirms a direct interaction.[20]

These assays are used to determine the effect of miR-34a on cancer cell growth and viability.

Methodology:

-

Transfection: Plate cancer cells in a 96-well plate. Transfect them with a miR-34a mimic, a miR-34a inhibitor (anti-miR), or appropriate negative controls using a suitable transfection reagent.[11][12]

-

Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours) post-transfection.[22]

-

Assay: Add a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) to the wells.[11][12] Viable cells with active metabolism will convert the reagent into a colored formazan product.

-

Measurement: After a few hours of incubation with the reagent, dissolve the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values between cells treated with the miR-34a mimic/inhibitor and the negative controls to determine the effect on cell proliferation.[11]

Conclusion

Endogenous miR-34a is a master regulator and a potent tumor suppressor that orchestrates a vast gene regulatory network. Its central role in the p53 pathway and its ability to control cell proliferation, apoptosis, and metastasis underscore its importance in maintaining cellular homeostasis and preventing tumorigenesis. The frequent loss of miR-34a in cancer highlights its critical function and provides a strong rationale for miRNA-based replacement therapies, a strategy that was clinically explored with the synthetic mimic, this compound. A thorough understanding of the complex biology of miR-34a, its targets, and its regulatory mechanisms is essential for researchers and drug development professionals aiming to leverage this pathway for therapeutic benefit.

References

- 1. Quantitative assessment of miR34a as an independent prognostic marker in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mir-34a-5p and Mir-34a-3p contribute to the signaling pathway of p53 by targeting overlapping sets of genes - MedCrave online [medcraveonline.com]

- 4. Frontiers | MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic [frontiersin.org]

- 5. Alternative mechanisms of miR-34a regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifunctional Roles of miR-34a in Cancer: A Review with the Emphasis on Head and Neck Squamous Cell Carcinoma and Thyroid Cancer with Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mir-34a: a regulatory hub with versatile functions that controls osteosarcoma networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mir-34: A New Weapon Against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of MicroRNA-34a in Epithelial to Mesenchymal Transition, Competing Endogenous RNA Sponging and Its Therapeutic Potential [mdpi.com]

- 10. The Tumor-Suppressive and Potential Therapeutic Functions of miR-34a in Epithelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MicroRNA-17 promotes cell proliferation and migration in human colorectal cancer by downregulating SIK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. MicroRNA Experimental Protocols [labome.com]

- 15. Innovative microRNA quantification by qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genome.med.harvard.edu [genome.med.harvard.edu]

- 17. A first-in-class fully modified version of miR-34a with outstanding stability, activity, and anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The diagnostic role of microRNA-34a in breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 20. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 21. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]

- 22. spandidos-publications.com [spandidos-publications.com]

MRX34: A Technical Overview of a First-in-Class microRNA Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRX34 was a pioneering, first-in-class synthetic microRNA (miRNA) therapeutic designed for the treatment of various cancers. It consisted of a liposomal formulation encapsulating a mimic of the naturally occurring tumor suppressor, microRNA-34a (miR-34a).[1][2][3] The rationale behind MRX34 was to restore the diminished levels of miR-34a observed in many malignancies, thereby reactivating its natural tumor-suppressive functions.[1] This document provides a comprehensive technical guide on MRX34, detailing its core components, mechanism of action, and key data from preclinical and clinical studies.

Core Component and Chemical Identifiers

MRX34 is not a conventional small molecule drug and therefore does not have a single Chemical Abstracts Service (CAS) number or standard chemical identifiers like SMILES or InChI strings. It is a complex drug product comprising two main components:

-

Active Pharmaceutical Ingredient: A synthetic, 23-nucleotide, double-stranded RNA that mimics the endogenous human miR-34a.

-

Delivery Vehicle: A liposomal nanoparticle with a diameter of approximately 110 nm. This lipid-based carrier was designed to protect the RNA mimic from degradation in the bloodstream and facilitate its delivery to tumor tissues.[1]

Table 1: Chemical and Physical Properties of MRX34

| Property | Description |

| Drug Substance | Synthetic double-stranded miR-34a mimic |

| Drug Product | Liposomal nanoparticle formulation of the miR-34a mimic |

| Size (Liposome) | ~110 nm diameter |

| Formulation | The liposomal component contains amphoteric lipids that are cationic during liposome formation under acidic conditions to ensure efficient encapsulation of the negatively charged miR-34a mimic, and anionic at physiological pH.[1] |

Mechanism of Action and Signaling Pathways

The therapeutic strategy of MRX34 was based on the tumor-suppressive role of miR-34a. In many cancers, the expression of miR-34a is lost or significantly reduced.[1] MRX34 aimed to replenish these levels, allowing the synthetic miR-34a mimic to downregulate the expression of numerous oncogenes.

The miR-34a mimic within MRX34 functions by binding to the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation.[4][5] This post-transcriptional gene silencing affects multiple oncogenic signaling pathways.

Key signaling pathways targeted by miR-34a, and therefore by MRX34, include:

-

Cell Cycle Progression: Downregulation of proteins like CDK4/6, which are critical for cell cycle progression.[1]

-

Apoptosis: Inhibition of anti-apoptotic proteins such as BCL2, promoting programmed cell death.[1][3]

-

Cell Proliferation and Survival: Targeting key components of the PI3K/AKT and MAPK pathways.[4][5]

-

Metastasis and Stemness: Regulation of genes like MET, NOTCH1, and CD44, which are involved in cancer cell invasion, migration, and the maintenance of cancer stem cell populations.[1][3]

-

Tumor Immune Evasion: Downregulation of PD-L1, a key immune checkpoint protein that helps tumors evade the host immune system.[1]

-

Wnt Signaling: Targeting components of the Wnt pathway, such as WNT1 and WNT3, which are often dysregulated in cancer.[1]

Below is a diagram illustrating the primary signaling pathways affected by MRX34.

Caption: Signaling pathways downregulated by MRX34 leading to tumor-suppressive effects.

Experimental Data and Clinical Findings

MRX34 was evaluated in a first-in-human Phase I clinical trial (NCT01829971) in patients with advanced solid tumors.[4][6]

Table 2: Summary of Phase I Clinical Trial Data for MRX34

| Parameter | Finding | Reference |

| Patient Population | 47 patients with various solid tumors, including hepatocellular carcinoma (HCC) (n=14) | [1][7] |

| Dosing Schedule | Intravenously twice weekly for three weeks in 4-week cycles | [1][7] |

| Maximum Tolerated Dose (MTD) | 110 mg/m² for non-HCC patients and 93 mg/m² for HCC patients | [1][7] |

| Pharmacokinetics | Half-life > 24 hours; Cmax and AUC increased with dose | [1][7] |

| Clinical Activity | One patient with HCC had a confirmed partial response lasting 48 weeks. Four patients had stable disease for at least 4 cycles. | [1][7] |

| Common Adverse Events (All Grades) | Fever (64%), fatigue (57%), back pain (57%), nausea (49%), diarrhea (40%) | [1][7] |

| Serious Adverse Events | The trial was halted due to serious immune-mediated adverse events that resulted in four patient deaths. | [6] |

Experimental Protocols

Quantification of Target Gene Expression in Human White Blood Cells

This protocol describes the methodology used to assess the pharmacodynamic effects of MRX34 on target gene expression in patient white blood cells (WBCs).

Objective: To determine if MRX34 can modulate the expression of known miR-34a target genes in a clinical setting.

Methodology:

-

Sample Collection: Whole blood samples were collected from patients at baseline and at 24 hours after the start of MRX34 administration.

-

RNA Isolation: Total RNA was isolated from human white blood cells (hWBCs).

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of known miR-34a target genes were quantified using qRT-PCR.

-

Data Analysis: Changes in gene expression were calculated relative to baseline levels.

Results: The study demonstrated a dose-dependent repression of miR-34a target genes in hWBCs 24 hours after MRX34 dosing.[8] Conversely, the expression of p21 (CDKN1A), a tumor suppressor gene induced by miR-34a, was increased.[8]

Below is a workflow diagram for this experimental protocol.

Caption: Experimental workflow for analyzing MRX34's effect on target gene expression.

Conclusion

MRX34 represented a significant step forward in the development of miRNA-based cancer therapies. The clinical data provided proof-of-concept for the delivery of a synthetic miRNA mimic to tumors and the dose-dependent modulation of target gene expression.[6][8] Despite showing some evidence of anti-tumor activity, the clinical development of MRX34 was terminated due to severe immune-related toxicities.[6] The learnings from the MRX34 program, particularly regarding the challenges of delivery and managing immune responses to RNA-based therapeutics, are invaluable for the future development of this class of drugs.

References

- 1. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic miR-34a against solid tumours: a predictable failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

The Theoretical Mechanism of Action of MRX343: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRX343 was a pioneering cancer therapeutic and the first microRNA (miRNA) mimic to enter human clinical trials. Developed as a liposomal formulation of a synthetic mimic of the tumor suppressor miR-34a, its mechanism of action is intrinsically linked to the multifaceted roles of miR-34a in regulating cellular processes critical to cancer development and progression. This technical guide provides a comprehensive overview of the theoretical mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the resulting cellular effects. The information is supported by preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.

Core Mechanism of Action: Restoring Tumor Suppressor Function

The fundamental principle behind this compound is the restoration of the tumor-suppressive functions of miR-34a, a miRNA that is frequently downregulated in a wide range of human cancers.[1] this compound is a double-stranded miR-34a mimic encapsulated in a liposomal nanoparticle, designed to deliver the synthetic miRNA to tumor cells. Once inside the cell, the miR-34a mimic acts as its endogenous counterpart, binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their translational repression or degradation. This post-transcriptional regulation of a broad network of oncogenes underpins the anti-cancer activity of this compound.

Molecular Targets of this compound (miR-34a)

miR-34a is a master regulator, targeting a multitude of mRNAs involved in key oncogenic processes. The restoration of miR-34a function by this compound leads to the downregulation of numerous proto-oncogenes. Key validated targets include:

-

Cell Cycle Progression: Cyclin-dependent kinase 6 (CDK6) and Cyclin D1 (CCND1) are critical for the G1-S phase transition of the cell cycle. By targeting these, miR-34a induces cell cycle arrest.

-

Apoptosis: B-cell lymphoma 2 (BCL2) is a key anti-apoptotic protein. Downregulation of BCL2 by miR-34a sensitizes cancer cells to apoptosis.

-

Cell Signaling and Proliferation: The NOTCH1 signaling pathway, involved in cell fate determination and proliferation, is a direct target of miR-34a.

-

Immune Evasion: Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that cancer cells use to evade the host immune system. miR-34a can downregulate PD-L1 expression, potentially restoring anti-tumor immunity.

Quantitative Data on Target Modulation and Anti-Tumor Efficacy

The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the efficacy of miR-34a mimics in modulating target gene expression and inhibiting tumor growth.

Table 1: In Vitro Efficacy of miR-34a Mimics

| Cell Line | Cancer Type | Parameter | Value | Reference |

| SKMM1 | Multiple Myeloma | Cell Growth Inhibition (72h) | p=0.005 | [1] |

| RPMI-8226 | Multiple Myeloma | Cell Growth Inhibition (48h) | p=0.001 | [1] |

| OPM1 | Multiple Myeloma | Cell Growth Inhibition (72h) | p=0.008 | [1] |

| Caco-2 | Colorectal Cancer | Cell Viability Reduction (48h) | ~30% | [2] |

| A549 | Lung Cancer | Cell Viability Reduction (48h) | ~30% | [2] |

| HepG2 | Liver Cancer | Cell Viability Reduction (48h) | ~30% | [2] |

Table 2: In Vivo Tumor Growth Inhibition by miR-34a Mimics

| Tumor Model | Cancer Type | Treatment | Tumor Growth Inhibition | Survival Improvement | Reference |

| TP53-mutated MM Xenograft | Multiple Myeloma | Lentiviral miR-34a | Significant inhibition (p<0.05) | Not Reported | [1] |

| MM Xenograft | Multiple Myeloma | Lipidic-formulated miR-34a mimics | Significant inhibition (p<0.01) | Median survival 44 vs 26 days (p=0.041) | [1] |

| DU-145 Xenograft | Prostate Cancer | Docetaxel (10 mg/kg/week) + Radiation | 68.6% tumor regression | Not Reported | [3] |

Table 3: Modulation of miR-34a Target Gene Expression

| Cell Line/Model | Cancer Type | Target Gene | Modulation | Reference |

| SKMM1 & RPMI-8226 | Multiple Myeloma | CDK6 mRNA | Significant downregulation | [1] |

| SKMM1 & RPMI-8226 | Multiple Myeloma | NOTCH1 mRNA | Significant downregulation | [1] |

| SKMM1 & RPMI-8226 | Multiple Myeloma | BCL2 protein | Downregulation | [1] |

| Caco-2, A549, HepG2 | Colorectal, Lung, Liver | NOTCH1 mRNA | Significant downregulation | [2] |

Signaling Pathway Modulation

This compound, by restoring miR-34a levels, influences several critical signaling pathways implicated in cancer.

p53 Tumor Suppressor Pathway

miR-34a is a direct transcriptional target of the tumor suppressor p53. In a positive feedback loop, p53 activation leads to increased miR-34a expression. In turn, miR-34a targets and downregulates SIRT1, a histone deacetylase that inactivates p53. This inhibition of SIRT1 leads to increased p53 acetylation and activity, thus amplifying the p53-mediated tumor-suppressive response, which includes apoptosis and cell cycle arrest.

Caption: The p53-miR-34a positive feedback loop.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. miR-34a can indirectly inhibit this pathway by targeting several of its upstream activators and downstream effectors. By downregulating receptor tyrosine kinases (RTKs) and other signaling components that activate PI3K, miR-34a can lead to decreased AKT phosphorylation and activity, thereby promoting apoptosis and inhibiting proliferation.

Caption: miR-34a-mediated inhibition of the PI3K/AKT pathway.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. miR-34a has been shown to negatively regulate the Wnt pathway by directly targeting key components such as WNT1, β-catenin (CTNNB1), and LEF1. By suppressing these targets, miR-34a can inhibit epithelial-mesenchymal transition (EMT), cell migration, and invasion.

Caption: miR-34a as a negative regulator of the Wnt signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the mechanism of action of miR-34a mimics like this compound.

Quantification of Liposomal miRNA Delivery to Tumor Tissue by qRT-PCR

This protocol outlines the steps to quantify the amount of a therapeutic miRNA mimic delivered to tumor tissue in an in vivo model.

1. Tissue Homogenization and RNA Extraction:

- Excise tumor tissue from the animal model and immediately snap-freeze in liquid nitrogen.

- Homogenize the frozen tissue (50-100 mg) in 1 mL of a suitable lysis reagent (e.g., TRIzol) using a mechanical homogenizer.

- Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA, including small RNAs.

- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

2. Reverse Transcription (RT):

- Use a miRNA-specific reverse transcription kit with stem-loop primers designed to be specific for the mature therapeutic miRNA mimic.

- In a typical 15 µL reaction, combine 100 ng of total RNA, 1 µL of the 5X RT primer, and the components of the RT reaction mix (RT buffer, dNTPs, RNase inhibitor, and reverse transcriptase).

- Perform the RT reaction in a thermal cycler according to the kit's instructions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).

3. Quantitative Real-Time PCR (qPCR):

- Prepare the qPCR reaction mix using a TaqMan-based assay for the specific miRNA mimic.

- In a 20 µL reaction, combine 1.33 µL of the RT product, 10 µL of 2X TaqMan Universal PCR Master Mix, 1 µL of the 20X TaqMan miRNA assay (containing primers and probe), and nuclease-free water.

- Run the qPCR on a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

- Generate a standard curve using synthetic miRNA mimic of known concentrations to enable absolute quantification of the miRNA in the tumor tissue.

- Normalize the results to a stably expressed endogenous small RNA (e.g., U6 snRNA) to account for variations in RNA input.

Measurement of Target Gene Expression by qRT-PCR

This protocol details the measurement of mRNA levels of miR-34a targets (e.g., BCL2, CDK6, NOTCH1) in cancer cells following treatment with a miR-34a mimic.

1. Cell Culture and Treatment:

- Plate cancer cells at an appropriate density in a multi-well plate.

- Transfect the cells with the miR-34a mimic or a negative control mimic using a suitable transfection reagent (e.g., Lipofectamine).

- Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for target gene modulation.

2. RNA Extraction:

- Lyse the cells directly in the culture plate using a lysis buffer from an RNA extraction kit.

- Isolate total RNA according to the manufacturer's protocol.

- Quantify and assess the quality of the extracted RNA.

3. Reverse Transcription (RT):

- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

- Perform the RT reaction according to the kit's instructions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

4. Quantitative Real-Time PCR (qPCR):

- Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based assay with primers specific for the target genes (BCL2, CDK6, NOTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).

- For a SYBR Green assay, a typical 20 µL reaction includes 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water.

- Run the qPCR with appropriate cycling conditions, including a melt curve analysis for SYBR Green assays to ensure product specificity.

- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the negative control.

Clinical Development and Outcomes of this compound

A first-in-human, Phase 1 clinical trial (NCT01829971) of this compound was conducted in patients with advanced solid tumors. The study demonstrated proof-of-concept for miRNA-based therapy, with evidence of miR-34a delivery to tumors and dose-dependent modulation of target gene expression in white blood cells.[1] The recommended Phase 2 dose was determined to be 70 mg/m² for hepatocellular carcinoma and 93 mg/m² for other cancers. Some clinical activity was observed, with three patients achieving partial responses and 16 having stable disease for at least four cycles. However, the trial was terminated early due to the occurrence of serious immune-related adverse events, which resulted in four patient deaths.

Conclusion

This compound, as a miR-34a mimic, possesses a multi-targeted mechanism of action that impacts a wide array of oncogenic processes. By restoring the function of this key tumor suppressor, this compound can induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion through the modulation of critical signaling pathways, including the p53, PI3K/AKT, and Wnt pathways. Preclinical data robustly support this mechanism, and the initial clinical findings provided evidence of target engagement in patients. While the clinical development of this compound was halted, the extensive research into its mechanism of action has provided invaluable insights for the future development of miRNA-based cancer therapeutics. The challenges encountered also highlight the importance of understanding and managing the potential for off-target and immune-related toxicities in this novel class of drugs.

References

- 1. Synthetic miR-34a mimics as a novel therapeutic agent for Multiple Myeloma: in vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

MRX34: An In-Depth Technical Guide on Preliminary Bioavailability and Pharmacokinetic Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRX34 is a pioneering therapeutic agent that represents a novel approach to cancer treatment. It is a liposomal formulation of a synthetic mimic of the tumor suppressor microRNA, miR-34a.[1][2] The rationale behind MRX34 lies in the frequent downregulation or loss of miR-34a in a wide array of human cancers. By reintroducing a functional miR-34a mimic, MRX34 aims to restore the natural tumor-suppressive functions of this microRNA. This technical guide provides a comprehensive overview of the preliminary bioavailability and pharmacokinetic data for MRX34, compiled from both preclinical and clinical studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of nucleic acid-based therapies.

Core Data Presentation

Preclinical Bioavailability (Animal Models)

Preclinical studies in murine models have been instrumental in characterizing the biodistribution of MRX34. Following intravenous administration, the liposomal formulation facilitates the systemic delivery of the miR-34a mimic.

Table 1: Summary of Preclinical Biodistribution of MRX34 in Mice

| Tissue | Relative Accumulation | Method of Quantification | Animal Model | Reference |

| Liver | High | qRT-PCR | Orthotopic liver cancer xenograft (NOD/SCID mice) | [3] |

| Tumor | Significant | qRT-PCR | Orthotopic liver cancer xenograft (NOD/SCID mice) | [3][4] |

| Spleen | Moderate | qRT-PCR | Orthotopic liver cancer xenograft (NOD/SCID mice) | [3] |

| Lungs | Moderate | qRT-PCR | Orthotopic liver cancer xenograft (NOD/SCID mice) | [3][4] |

| Kidneys | Moderate | qRT-PCR | Orthotopic liver cancer xenograft (NOD/SCID mice) | [3] |

A single intravenous injection of MRX34 resulted in a substantial increase in miR-34a levels in various tissues, with the highest concentrations observed in the liver and significant accumulation in the tumor.[3]

Clinical Pharmacokinetics (Phase 1 Study)

A Phase 1, open-label, multicenter, dose-escalation study (NCT01829971) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of MRX34 in patients with advanced solid tumors.[5][6]

Table 2: Summary of Preliminary Pharmacokinetic Parameters of MRX34 in Humans (Phase 1)

| Parameter | Observation | Dosing Schedule | Patient Population | Reference |

| Half-life (t½) | > 24 hours | Twice weekly (BIW) for 3 weeks in 4-week cycles | Advanced solid tumors | [7][8] |

| Maximum Concentration (Cmax) | Increased with increasing dose | Twice weekly (BIW) for 3 weeks in 4-week cycles | Advanced solid tumors | [7][8] |

| Area Under the Curve (AUC) | Increased with increasing dose | Twice weekly (BIW) for 3 weeks in 4-week cycles | Advanced solid tumors | [7][8] |

| Recommended Phase 2 Dose (RP2D) | 70 mg/m² | Daily for 5 days in 3-week cycles | Hepatocellular Carcinoma (HCC) | [9] |

| Recommended Phase 2 Dose (RP2D) | 93 mg/m² | Daily for 5 days in 3-week cycles | Non-HCC Cancers | [9] |

Pharmacokinetic analyses from the Phase 1 trial indicated a long half-life of over 24 hours.[7][8] Both Cmax and AUC demonstrated a dose-dependent increase.[7][8] The study also suggested a saturation of the reticuloendothelial system (RES), which is involved in the clearance of the liposomes.[10]

Experimental Protocols

Preclinical Biodistribution Study in Mice

Objective: To determine the tissue distribution of a liposomal-formulated miR-34a mimic (MRX34) following intravenous administration in a murine model of liver cancer.

Materials:

-

NOD/SCID mice

-

Orthotopic liver tumor xenografts (e.g., Hep3B cells)

-

MRX34 (liposomal miR-34a mimic)

-

Control formulation (e.g., empty liposomes)

-

Saline solution

-

RNA extraction kits

-

qRT-PCR reagents and instrument

Methodology:

-

Animal Model: Establish orthotopic liver tumor xenografts in NOD/SCID mice by injecting human hepatocellular carcinoma cells (e.g., Hep3B) into the liver.

-

Dosing: Administer a single intravenous injection of MRX34 or a control formulation to the tumor-bearing mice via the tail vein.[3]

-

Tissue Harvesting: At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice.[3] Perfuse the circulatory system with saline to remove blood from the tissues.

-

Sample Collection: Carefully excise the tumor, liver, spleen, lungs, and kidneys.

-

RNA Extraction: Isolate total RNA from the harvested tissues using a suitable RNA extraction kit according to the manufacturer's protocol.

-

Quantification of miR-34a: Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the levels of the miR-34a mimic in each tissue sample. Use a standard curve to determine the copy number of the miRNA per unit of total RNA.[3]

Phase 1 Clinical Trial Pharmacokinetic Analysis

Objective: To characterize the pharmacokinetic profile of MRX34 in patients with advanced solid tumors.

Study Design: A Phase 1, open-label, multicenter, dose-escalation study (NCT01829971).[5][6]

Patient Population: Adults with various solid tumors refractory to standard treatments.[1]

Dosing Regimens:

-

Twice weekly (BIW) for 3 weeks in 4-week cycles.[1]

-

Daily for 5 consecutive days in 3-week cycles.[9]

Methodology:

-

Blood Sampling: Collect blood samples for pharmacokinetic analysis at multiple time points. In the twice-weekly schedule, samples were taken pre-dose and at 24 and 48 hours post-infusion during cycle 1.[11] For the daily dosing schedule, blood was collected pre-infusion and at several timepoints post-infusion on days 1-5, and then once daily on days 6, 7, 8, and 15 of the first cycle.[10]

-

Sample Processing: Process the blood samples to isolate plasma.

-

Quantification of miR-34a Mimic: Measure the concentration of the miR-34a mimic in plasma samples using a validated analytical method, such as a hybridization-based enzyme-linked immunosorbent assay (ELISA) or quantitative reverse transcription PCR (qRT-PCR).[10][11]

-

Pharmacokinetic Parameter Estimation: Estimate pharmacokinetic parameters from the plasma concentration-time profiles using non-compartmental analysis with software such as Phoenix WinNonLin.[10][11] Key parameters to be determined include Cmax, Tmax, AUC, and half-life.

Mandatory Visualization

Signaling Pathway of miR-34a

The tumor-suppressive function of miR-34a is attributed to its ability to downregulate a multitude of target genes involved in key oncogenic pathways.

Caption: The p53-miR-34a regulatory network and its key downstream targets.

Experimental Workflow for Preclinical Biodistribution

A streamlined workflow is crucial for the accurate assessment of MRX34 distribution in animal models.

References

- 1. The MYCN oncogene is a direct target of miR-34a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Therapeutic advances of miRNAs: A preclinical and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of targets of tumor suppressor microRNA-34a using a reporter library system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liposomal Delivery of MicroRNA-7 Targeting EGFR to Inhibit the Growth, Invasion, and Migration of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of MRX343 Targets: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary